methyl 3-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a 1H-1,2,3-triazole moiety, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common approach is the “click” chemistry method, which is known for its efficiency and selectivity. The process generally starts with the preparation of the 1H-1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential as a drug candidate, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-1,2,4-triazol-5-amine: This compound shares the triazole ring but lacks the thiophene and ester groups.
1H-1,2,3-Triazole: A simpler triazole compound without additional functional groups.
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group instead of a thiophene ring.
Uniqueness
Methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate is unique due to its combination of a triazole ring, a thiophene ring, and an ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler triazole derivatives .
Properties
Molecular Formula |
C10H10N4O3S2 |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
methyl 3-[[2-(2H-triazol-4-ylsulfanyl)acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H10N4O3S2/c1-17-10(16)9-6(2-3-18-9)12-7(15)5-19-8-4-11-14-13-8/h2-4H,5H2,1H3,(H,12,15)(H,11,13,14) |
InChI Key |
REHAIIMSFJPDOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=NNN=C2 |
Origin of Product |
United States |
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